molecular formula C9H13NO2 B2535683 2-Amino-1-(2-methoxyphenyl)ethanol CAS No. 54942-63-1

2-Amino-1-(2-methoxyphenyl)ethanol

Cat. No.: B2535683
CAS No.: 54942-63-1
M. Wt: 167.208
InChI Key: ILFKFOKAPPGUOP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(2-methoxyphenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2-methoxyphenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-methoxyphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)ethanol
  • 2-Amino-1-(2-hydroxyphenyl)ethanol
  • 2-Amino-1-(2-chlorophenyl)ethanol

Uniqueness

2-Amino-1-(2-methoxyphenyl)ethanol is unique due to the presence of the methoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile compared to similar compounds .

Properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKFOKAPPGUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54942-63-1
Record name 2-amino-1-(2-methoxyphenyl)ethan-1-ol
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